3-[4-(Dimethylamino)phenyl]-1-phenyl-3-(phenylsulfanyl)propan-1-one
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Overview
Description
3-[4-(DIMETHYLAMINO)PHENYL]-1-PHENYL-3-(PHENYLSULFANYL)-1-PROPANONE is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a dimethylamino group, a phenyl group, and a phenylsulfanyl group attached to a propanone backbone. It is used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(DIMETHYLAMINO)PHENYL]-1-PHENYL-3-(PHENYLSULFANYL)-1-PROPANONE typically involves multi-step organic reactions. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with acetophenone in the presence of a base to form an intermediate chalcone. This intermediate is then subjected to a thiol addition reaction with thiophenol under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-[4-(DIMETHYLAMINO)PHENYL]-1-PHENYL-3-(PHENYLSULFANYL)-1-PROPANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[4-(DIMETHYLAMINO)PHENYL]-1-PHENYL-3-(PHENYLSULFANYL)-1-PROPANONE is utilized in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[4-(DIMETHYLAMINO)PHENYL]-1-PHENYL-3-(PHENYLSULFANYL)-1-PROPANONE involves its interaction with specific molecular targets. The dimethylamino group can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The phenylsulfanyl group may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(DIMETHYLAMINO)PHENYL]-1-[1-(3-METHYLPHENYL)-2,5-DIOXO-3-PYRROLIDINYL]-1-[(1,3,5-TRIMETHYL-4-PYRAZOLYL)METHYL]THIOUREA
- 3-(DIMETHYLAMINO)-1-[4-(PHENYLSULFONYL)PHENYL]PROP-2-EN-1-ONE
Uniqueness
3-[4-(DIMETHYLAMINO)PHENYL]-1-PHENYL-3-(PHENYLSULFANYL)-1-PROPANONE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C23H23NOS |
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Molecular Weight |
361.5 g/mol |
IUPAC Name |
3-[4-(dimethylamino)phenyl]-1-phenyl-3-phenylsulfanylpropan-1-one |
InChI |
InChI=1S/C23H23NOS/c1-24(2)20-15-13-19(14-16-20)23(26-21-11-7-4-8-12-21)17-22(25)18-9-5-3-6-10-18/h3-16,23H,17H2,1-2H3 |
InChI Key |
HKFWEFQQIONUDA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)SC3=CC=CC=C3 |
Origin of Product |
United States |
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